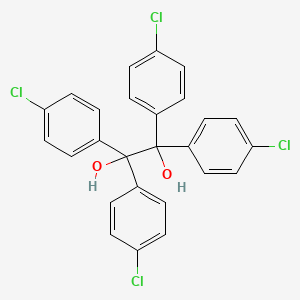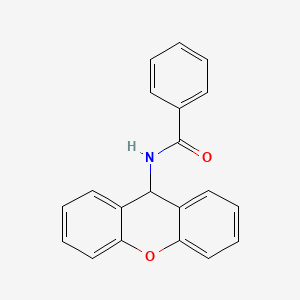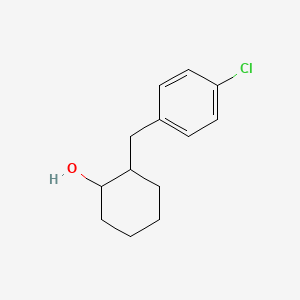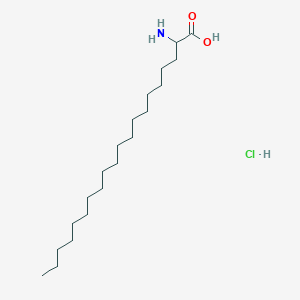
2-Aminoicosanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoicosanoic acid;hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a long carbon chain The hydrochloride form indicates that it is combined with hydrochloric acid, which often enhances its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoicosanoic acid;hydrochloride typically involves the reaction of a long-chain fatty acid with ammonia or an amine under specific conditions. One common method is the reductive amination of a keto acid precursor. This process involves the reduction of a keto group to an amino group in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoicosanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
2-Aminoicosanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Aminoicosanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound may also interact with cell membrane receptors, modulating signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminotetradecanoic acid;hydrochloride
- 2-Aminooctadecanoic acid;hydrochloride
- 2-Aminododecanoic acid;hydrochloride
Uniqueness
2-Aminoicosanoic acid;hydrochloride is unique due to its longer carbon chain compared to other similar compounds. This structural difference can influence its physical properties, such as solubility and melting point, as well as its biological activity. The longer chain length may also enhance its interaction with lipid membranes, making it a valuable compound for specific industrial and biomedical applications.
Propriétés
Numéro CAS |
5440-60-8 |
|---|---|
Formule moléculaire |
C20H42ClNO2 |
Poids moléculaire |
364.0 g/mol |
Nom IUPAC |
2-aminoicosanoic acid;hydrochloride |
InChI |
InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23;/h19H,2-18,21H2,1H3,(H,22,23);1H |
Clé InChI |
FWXUWDQUUVPBEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


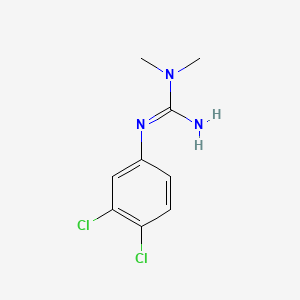
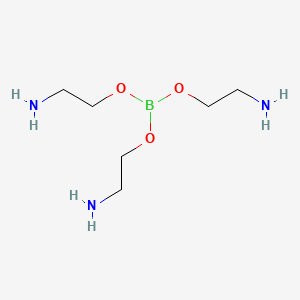
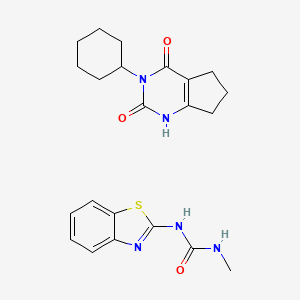
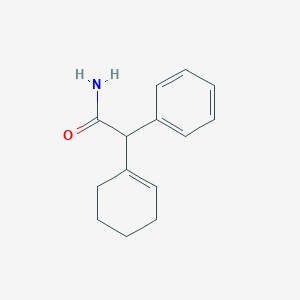

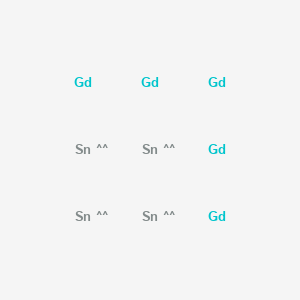
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
